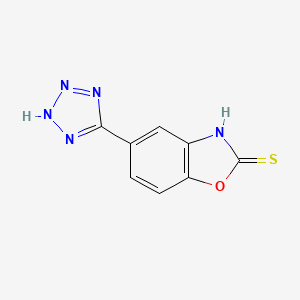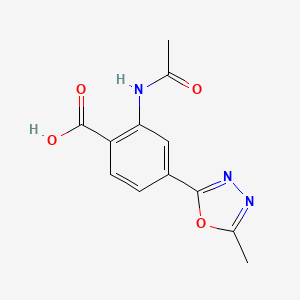![molecular formula C14H14N4O3S2 B11061556 3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-B][1,3,4]thiadiazole core, a phenyl group, and a morpholino sulfone moiety, contributes to its wide range of applications in scientific research and potential therapeutic uses .
Preparation Methods
The synthesis of 3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone typically involves multiple steps, starting with the preparation of the imidazo[2,1-B][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions . The phenyl group can be introduced via a Suzuki coupling reaction, while the morpholino sulfone moiety can be attached through nucleophilic substitution reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone undergoes various chemical reactions, including:
Scientific Research Applications
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase-interacting protein kinases (MNKs), which play a crucial role in cell proliferation and migration . By inhibiting MNKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone can be compared with other imidazo[2,1-B][1,3,4]thiadiazole derivatives, such as:
6-Phenylimidazo[2,1-B][1,3,4]thiadiazol-2-yl derivatives: These compounds also exhibit significant anticancer activity but may differ in their specific molecular targets and pathways.
Indole-derived imidazo[2,1-B][1,3,4]thiadiazoles: These compounds have been shown to target epidermal growth factor receptor (EGFR) and exhibit potent anticancer activity.
Imidazo[2,1-B][1,3,4]thiadiazole-chalcones: These compounds are known for their apoptosis-inducing properties and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of the imidazo[2,1-B][1,3,4]thiadiazole core with a morpholino sulfone moiety, which enhances its biological activity and broadens its range of applications .
Properties
Molecular Formula |
C14H14N4O3S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3-imidazo[2,1-b][1,3,4]thiadiazol-6-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H14N4O3S2/c19-23(20,17-4-6-21-7-5-17)12-3-1-2-11(8-12)13-9-18-14(16-13)22-10-15-18/h1-3,8-10H,4-7H2 |
InChI Key |
XFWZWMYPYNVSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C(=N3)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphonium](/img/structure/B11061484.png)
![Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11061485.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061489.png)
![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11061496.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061509.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061519.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061527.png)
![6-amino-8-(pyridin-3-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11061528.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061535.png)
![6-(4-Bromo-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061542.png)

